6-Chloropiperonal
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: 6-Chloropiperonal can be synthesized through several methods. One common method involves the chlorination of piperonal (3,4-methylenedioxybenzaldehyde) using chlorine gas in the presence of a catalyst such as ferric chloride. The reaction typically occurs under controlled temperature conditions to ensure selective chlorination at the 6-position of the aromatic ring .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chlorination processes. The reaction conditions are optimized to maximize yield and purity, with careful control of temperature, pressure, and reaction time. The product is then purified through recrystallization or distillation to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions: 6-Chloropiperonal undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 6-chloropiperonic acid.
Reduction: Reduction of this compound can yield 6-chloropiperonyl alcohol.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products Formed:
Oxidation: 6-chloropiperonic acid.
Reduction: 6-chloropiperonyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6-Chloropiperonal has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: It serves as a reagent in biochemical assays and studies involving enzyme inhibition.
Medicine: Research into its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the production of fragrances, flavors, and agrochemicals.
Mechanism of Action
The mechanism of action for 6-Chloropiperonal can be hypothesized based on the effects observed in similar compounds. It may interact with specific enzymes or receptors, leading to inhibition or activation of certain biochemical pathways. For instance, similar compounds have been shown to inhibit enzymes such as xanthine oxidase and uricase.
Comparison with Similar Compounds
6-Chloropurine: Known for its enzyme inhibition properties.
6-Chlorovanillin: Used in the synthesis of various organic compounds.
6-Chlorosalicylaldehyde: Utilized in the production of pharmaceuticals and agrochemicals.
Uniqueness: 6-Chloropiperonal is unique due to its specific structure, which allows for selective reactions at the 6-position of the aromatic ring. This selectivity makes it a valuable intermediate in organic synthesis and research .
Properties
IUPAC Name |
6-chloro-1,3-benzodioxole-5-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClO3/c9-6-2-8-7(11-4-12-8)1-5(6)3-10/h1-3H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRNADRCOROWLJC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C(=C2)C=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40166674 | |
Record name | 6-Chloropiperonal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40166674 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15952-61-1 | |
Record name | 6-Chloropiperonal | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015952611 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 15952-61-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=166400 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 6-Chloropiperonal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40166674 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 6-chloropiperonal in synthesizing pyranophenanthridine analogues?
A1: this compound serves as a crucial starting material in the synthesis of pyranophenanthridine analogues, mimicking the structures of natural products like fagaronine and acronycine []. These analogues are being investigated for their potential cytotoxic activity against cancer cell lines. Specifically, this compound undergoes condensation reactions with aminochromenes to form intermediate Schiff bases, which are further modified to eventually yield the desired pyranophenanthridine structures.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.